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Compound of Interest

Compound Name: 4-(Furan-2-ylmethoxy)aniline

Cat. No.: B070057

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic properties and a
plausible synthetic route for the compound 4-(Furan-2-ylmethoxy)aniline. Due to the limited
availability of comprehensive, published experimental data for this specific molecule, this report
leverages established knowledge of closely related furan and aniline derivatives to present a
predictive but scientifically grounded overview. This information is intended to serve as a
valuable resource for researchers engaged in the synthesis, characterization, and application
of novel heterocyclic compounds in drug discovery and materials science.

Spectroscopic Analysis

A thorough spectroscopic analysis is paramount for the unambiguous identification and
characterization of a chemical compound. The following sections detail the expected
spectroscopic data for 4-(Furan-2-ylmethoxy)aniline based on the analysis of its constituent
functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

Table 1: Predicted *H NMR Spectroscopic Data for 4-(Furan-2-ylmethoxy)aniline
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.40 d 1H H-5 (Furan)
~6.70 d 2H Ar-H (ortho to -O)
~6.65 d 2H Ar-H (ortho to -NHz2)
~6.35 dd 1H H-4 (Furan)
~6.25 d 1H H-3 (Furan)
~4.90 s 2H -O-CHa-
~3.60 brs 2H -NH2

Table 2: Predicted 13C NMR Spectroscopic Data for 4-(Furan-2-ylmethoxy)aniline

Chemical Shift (6, ppm)

Assighment

~152.0 C-O (Aromatic)
~151.0 C-5 (Furan)

~142.5 C-NH2z (Aromatic)
~142.0 C-2 (Furan)

~116.0 Ar-C (ortho to -NH2)
~115.5 Ar-C (ortho to -O)
~110.5 C-3 (Furan)

~108.0 C-4 (Furan)

~65.0 -O-CH2-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.
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Table 3: Predicted FT-IR Absorption Bands for 4-(Furan-2-ylmethoxy)aniline

Wavenumber (cm~?) Intensity Assignment

N-H stretch (asymmetric and

3450-3300 Medium, Sharp symmetric)

3150-3100 Weak C-H stretch (Furan)
3050-3000 Weak C-H stretch (Aromatic)
2950-2850 Weak C-H stretch (Aliphatic)
1620-1600 Strong N-H bend (scissoring)
1510-1480 Strong C=C stretch (Aromatic)
1250-1200 Strong C-O stretch (Aryl ether)
1050-1000 Medium C-O-C stretch (Ether)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, confirming the molecular weight and offering structural clues. For 4-(Furan-2-
ylmethoxy)aniline (C11H11NOz2), the expected molecular weight is approximately 189.21 g/mol
. The electron ionization (El) mass spectrum is predicted to show a prominent molecular ion
peak (M*) at m/z = 189.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 4-(Furan-2-
ylmethoxy)aniline is not readily available in peer-reviewed literature, a plausible and
commonly employed synthetic route is the Williamson ether synthesis.

Synthesis of 4-(Furan-2-ylmethoxy)aniline via
Williamson Ether Synthesis

This method involves the reaction of a phenoxide with an alkyl halide. In this case, 4-
aminophenol would be deprotonated to form the corresponding phenoxide, which then acts as
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a nucleophile to displace a halide from 2-(chloromethyl)furan or 2-(bromomethyl)furan.

Reaction Scheme:

Synthesis of 4-(Furan-2-ylmethoxy)aniline

4-Aminophenol + NaOH or NaH » Sodium 4-aminophenoxide + 2-(Chloromethyl)furan

» 4-(Furan-2-ylmethoxy)aniline

Click to download full resolution via product page
A plausible synthetic route for 4-(Furan-2-ylmethoxy)aniline.
Detailed Methodology:

» Deprotonation of 4-Aminophenol: To a solution of 4-aminophenol in a suitable polar aprotic
solvent (e.g., dimethylformamide or acetone), an equimolar amount of a strong base such as
sodium hydride (NaH) or sodium hydroxide (NaOH) is added portion-wise at 0°C. The
reaction mixture is stirred at room temperature for a specified period to ensure complete
formation of the sodium 4-aminophenoxide.

e Nucleophilic Substitution: 2-(Chloromethyl)furan or 2-(bromomethyl)furan is then added to
the reaction mixture. The reaction is typically heated to facilitate the nucleophilic substitution.

o Work-up and Purification: After the reaction is complete, as monitored by thin-layer
chromatography, the mixture is cooled to room temperature and quenched with water. The
product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic
layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under
reduced pressure. The crude product can be purified by column chromatography on silica

gel.

Potential Biological Significance

While no specific biological activities or signaling pathway involvements have been reported for
4-(Furan-2-ylmethoxy)aniline, the furan and aniline moieties are present in numerous
biologically active compounds. Furan derivatives are known to exhibit a wide range of
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pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer
activities[1][2]. Similarly, aniline derivatives are key pharmacophores in many approved drugs.
The combination of these two scaffolds in 4-(Furan-2-ylmethoxy)aniline suggests it could be

a valuable candidate for biological screening in various therapeutic areas.
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Conceptual relationship for potential biological evaluation.
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Conclusion

This technical guide provides a foundational spectroscopic and synthetic overview of 4-(Furan-
2-ylmethoxy)aniline. Although direct experimental data is limited, the predicted spectroscopic
values and the proposed synthetic protocol offer a robust starting point for researchers. The
presence of both furan and aniline moieties suggests that this compound warrants further
investigation for its potential biological activities. Future experimental work is necessary to
validate the information presented herein and to fully elucidate the chemical and biological
properties of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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